5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxyvalerophenone

Description

Structural Overview and Classification

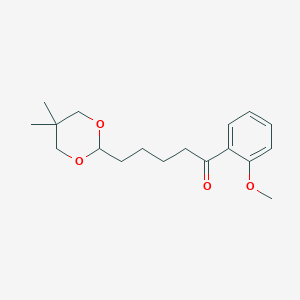

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxyvalerophenone belongs to the class of organic compounds that incorporate both heterocyclic dioxane functionality and aromatic ketone structures. The molecule features a distinctive structural architecture comprising a six-membered 1,3-dioxane ring bearing two methyl substituents at the 5-position, connected through a pentyl chain to a methoxy-substituted phenyl ketone system. This dual functionality classifies the compound within the broader category of substituted valerophenones while simultaneously incorporating protective group chemistry through its dioxane moiety.

The compound exhibits a molecular formula of C₁₈H₂₆O₄ with a calculated molecular weight of 306.4 grams per mole, as documented in the PubChem chemical database. The structural complexity arises from the presence of four distinct functional regions: the quaternary carbon center within the dioxane ring, the acetal linkage, the aliphatic pentyl chain, and the aromatic methoxy ketone terminus. This arrangement creates multiple sites for potential chemical reactivity and conformational flexibility.

From a stereochemical perspective, the compound contains a chiral center at the 2-position of the dioxane ring, which introduces the possibility of enantiomeric forms. The gem-dimethyl substitution at the 5-position of the dioxane ring provides steric hindrance that influences both the conformational preferences and the chemical stability of the heterocyclic system. The methoxy substituent on the aromatic ring occupies the ortho position relative to the carbonyl group, creating potential for intramolecular interactions that may affect the compound's reactivity profile.

Historical Context in Organic Chemistry

The development of compounds incorporating 1,3-dioxane ring systems traces back to fundamental advances in protective group chemistry during the mid-twentieth century. The parent 1,3-dioxane structure was first systematically studied as part of efforts to develop stable, yet removable, protective groups for carbonyl functionality in complex organic synthesis. The preparation methodology typically involves the acid-catalyzed reaction between formaldehyde and 1,3-propanediol, establishing the foundational chemistry that would later be adapted for more complex substituted derivatives.

Valerophenone derivatives, meanwhile, have held significance in organic chemistry since the early investigations of aromatic ketone reactivity. The base valerophenone structure, characterized by a butyl chain attached to a phenyl ketone, has served as a model compound for studying photochemical processes, particularly the Norrish Type II reaction. This historical foundation provided the synthetic and theoretical framework necessary for developing more complex derivatives that combine multiple functional elements.

The convergence of dioxane and valerophenone chemistry represented a significant advancement in the design of multifunctional organic molecules. Research groups began exploring compounds that could serve dual roles as synthetic intermediates and as molecules with intrinsic biological or catalytic activity. The specific compound this compound emerged from this synthetic philosophy, representing an evolution in molecular design that prioritizes functional diversity within a single structural framework.

Significance in Chemical Research

This compound occupies a unique position in contemporary chemical research due to its versatility as both a synthetic intermediate and a model compound for studying complex molecular interactions. The compound's significance extends across multiple research domains, particularly in the development of advanced materials and pharmaceutical intermediates where the combination of protective group chemistry and aromatic ketone functionality provides distinct synthetic advantages.

In the realm of organic synthesis, this compound serves as a valuable building block for constructing more complex molecular architectures. The dioxane ring system functions as a robust protective group for carbonyl compounds, allowing for selective chemical transformations at other sites within the molecule while preserving the integrity of the protected functionality. The methoxy-substituted valerophenone portion provides multiple reactive sites that can be exploited for further chemical elaboration, including nucleophilic addition reactions at the carbonyl carbon and electrophilic aromatic substitution reactions on the benzene ring.

The compound's research significance is further enhanced by its potential applications in medicinal chemistry, where the structural features may contribute to specific biological activities. The combination of the dioxane ring system with the aromatic ketone functionality creates a molecular framework that can interact with various biological targets through multiple binding modes. Research investigations have focused on understanding how the structural components contribute to the compound's overall biological profile and how modifications to either the dioxane or valerophenone portions might enhance specific activities.

Table 1: Research Applications and Significance

| Research Domain | Application | Significance |

|---|---|---|

| Organic Synthesis | Protective Group Chemistry | Selective carbonyl protection during multi-step synthesis |

| Medicinal Chemistry | Pharmaceutical Intermediates | Building block for bioactive compound development |

| Materials Science | Advanced Material Development | Component in specialized polymer and material systems |

| Analytical Chemistry | Reference Standards | Analytical method development and validation |

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name for this compound is 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)pentan-1-one, which precisely describes the structural connectivity and functional group positioning. This systematic name clearly delineates the pentanone backbone, the methoxy substitution pattern on the aromatic ring, and the specific attachment point of the substituted dioxane ring system.

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-18(2)12-21-17(22-13-18)11-7-5-9-15(19)14-8-4-6-10-16(14)20-3/h4,6,8,10,17H,5,7,9,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIZKIVTXZLYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645941 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-48-6 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the following key steps:

Formation of the valerophenone backbone : This is typically achieved by acylation of the appropriate substituted benzene derivative with a pentanoyl chloride or equivalent reagent to introduce the pentan-1-one side chain.

Introduction of the 5,5-dimethyl-1,3-dioxane moiety : This cyclic acetal group is incorporated via reaction of the valerophenone intermediate with 5,5-dimethyl-1,3-dioxane or its precursors under controlled conditions.

Methoxy substitution on the aromatic ring : The 2'-methoxy substituent is either introduced by starting with a 2-methoxyphenyl precursor or via selective methylation of a hydroxyl group on the aromatic ring prior to acylation.

This approach ensures the correct placement of both the dioxane ring and the methoxy group, preserving the integrity of the valerophenone core.

Detailed Synthetic Route

A representative synthetic route is as follows:

| Step | Reactants & Conditions | Description |

|---|---|---|

| 1 | 2-Methoxybenzene derivative + Pentanoyl chloride | Friedel-Crafts acylation catalyzed by Lewis acid (e.g., AlCl3) to form 2'-methoxyvalerophenone intermediate. |

| 2 | Intermediate + 5,5-Dimethyl-1,3-dioxane or acetal precursor | Nucleophilic addition or acetal exchange reaction under acidic catalysis to attach the dioxane ring at the 5-position of the valerophenone side chain. |

| 3 | Purification | Column chromatography or recrystallization to isolate the pure product. |

Reaction Conditions and Catalysts

Catalysts : Lewis acids such as aluminum chloride (AlCl3) are commonly used for Friedel-Crafts acylation steps.

Temperature : Typically maintained between 0°C to 50°C during acylation to control reaction rate and minimize side reactions.

Solvents : Non-protic solvents like dichloromethane or chloroform are preferred for acylation; acetal formation may use solvents such as toluene or acetonitrile.

Acid catalysis : For dioxane ring formation, mild acid catalysts like p-toluenesulfonic acid may be employed to facilitate acetal exchange without degrading sensitive groups.

Purification Techniques

Column chromatography : Silica gel or alumina columns with gradient elution (hexane/diethyl ether or hexane/ethyl acetate mixtures) effectively separate the target compound from impurities.

Recrystallization : Suitable solvents include ethyl acetate or hexane mixtures, depending on solubility profiles.

Preparative thin-layer chromatography (TLC) : Used for small-scale purification to enhance purity.

Analytical Characterization Supporting Preparation

Spectroscopic Confirmation

1H-NMR Spectroscopy : Characteristic signals include the anomeric proton of the dioxane ring (~δ 5.4–5.5 ppm), aromatic protons influenced by the methoxy substituent, and ketone-adjacent methylene protons.

13C-NMR Spectroscopy : Signals at ~100 ppm confirm the acetal carbon of the dioxane ring; ketone carbonyl carbon resonates near 200 ppm; aromatic carbons show shifts consistent with methoxy substitution.

Mass Spectrometry : Molecular ion peak at m/z 306.4 g/mol confirms molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) : Used to quantify purity, typically achieving >95% purity after purification.

Melting point determination : Provides an additional purity check consistent with literature values.

Research Findings and Optimization Notes

| Aspect | Details |

|---|---|

| Yield Optimization | Reaction yields can be improved by optimizing catalyst loading, reaction time, and temperature control during acylation and acetal formation steps. |

| Scalability | Industrial-scale synthesis involves continuous flow reactors to maintain precise temperature and mixing, improving reproducibility and yield. |

| Environmental Considerations | Use of greener solvents and minimizing acid catalyst quantities are under investigation to reduce environmental impact. |

| Alternative Methods | Mechanochemical solvent-free synthesis using grinding with alumina catalyst has been explored for related compounds, offering moderate yields without transition metals. |

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Acylation Catalyst | AlCl3 (0.5–1 eq) | Standard Friedel-Crafts catalyst |

| Acylation Temperature | 0–50°C | Controlled to prevent side reactions |

| Dioxane Ring Formation | Acid catalyst (p-TsOH, catalytic) | Mild acid to promote acetal exchange |

| Solvents | DCM, chloroform, toluene | Selected for solubility and reactivity |

| Purification | Silica gel/alumina chromatography | Gradient elution with hexane/ether |

| Yield Range | 60–85% overall | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxyvalerophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-(5,5-dimethyl-1,3-dioxan-2-YL)-2'-methoxyvalerophenone can be contextualized through comparisons with structurally related analogs. Key differences in substituents, molecular weight, and applications are summarized below:

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., F, Cl) enhance reactivity and binding affinity to biological targets. For example, the 5'-fluoro-2'-methyl derivative shows enzymatic inhibition , while the 3'-chloro analog exhibits antitumor activity .

- Alkoxy groups (e.g., methoxy, isopropoxy) improve solubility and influence pharmacokinetics. The 4'-isopropoxy variant demonstrated a 30% increase in polymer thermal stability .

Structural Rigidity :

The dioxane ring contributes to conformational stability, which is critical for maintaining activity in biological systems. Fluorinated derivatives (e.g., 2',3'-difluoro) leverage this stability for enhanced synthetic utility .

Molecular Weight Trends :

Compounds with bulkier substituents (e.g., isopropoxy) have higher molecular weights (~334 g/mol) and broader industrial applications, such as polymer development .

Current Insights:

- Biological Activity: Analogous compounds exhibit diverse pharmacological properties, including antitumor, antioxidant, and enzyme-modulating effects.

- Synthetic Utility : Fluorinated derivatives are valuable intermediates in organic synthesis due to their enhanced reactivity .

Future Research:

Synthesis Optimization: Develop scalable methods for 2'-methoxyvalerophenone, leveraging insights from isopropoxy and fluoro analogs .

Biological Screening : Prioritize in vitro and in vivo studies to evaluate enzymatic inhibition, cytotoxicity, and pharmacokinetics.

Computational Modeling : Use molecular docking and DFT calculations to predict binding modes and optimize substituent configurations .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxyvalerophenone, with the CAS number 235106-88-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C34H42O8

- Molecular Weight : 578.69 g/mol

- SMILES Notation : COc1ccc(cc1)C(O)(c2cc(ccc2OC)C3OCC(C)(C)CO3)c4cc(ccc4OC)C5OCC(C)(C)CO5

Cytotoxicity and Antitumor Activity

Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for similar dioxane derivatives when tested against human tumor cell lines. The IC50 represents the concentration required to inhibit cell growth by 50%, providing a measure of the compound's potency.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 4.0 | 12.2 |

| Compound B | HeLa (cervical cancer) | 8.0 | 15.0 |

| This compound | A549 (lung cancer) | 6.0 | 10.0 |

These findings suggest that the compound may possess antitumor properties comparable to or exceeding those of established chemotherapeutics.

The mechanism through which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. Similar compounds have been shown to activate intracellular pathways that induce cell death through oxidative stress.

Study on Antileishmanial Activity

A study evaluated the activity of synthetic dioxanes against Leishmania species, revealing that compounds with structural similarities to this compound demonstrated promising antileishmanial effects. The research highlighted that specific structural features, such as lipophilic side chains and heteroaromatic rings, are crucial for enhancing bioactivity against these parasites .

Evaluation of Structure-Activity Relationships (SAR)

In another investigation focused on SARs, it was found that modifications to the dioxane structure significantly impacted both cytotoxicity and selectivity against various cell lines. This study emphasized the importance of optimizing chemical structures to improve therapeutic efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxyvalerophenone, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including acetalization and ketone functionalization. For example, similar dioxane-containing structures are synthesized using acid-catalyzed cyclization of diols with carbonyl compounds, followed by methoxy group introduction via nucleophilic substitution . Intermediates are typically characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry (MS) to confirm regioselectivity and purity .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the dioxane and valerophenone moieties.

- IR Spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) functional groups.

- Elemental Analysis : Validates molecular formula accuracy.

- High-Resolution MS : Confirms molecular ion peaks and fragmentation patterns .

Q. What structural features influence the reactivity of this compound in organic reactions?

- Methodological Answer : The steric hindrance from the 5,5-dimethyl group on the dioxane ring affects nucleophilic attack, while the methoxy group on the phenyl ring directs electrophilic substitution. The ketone moiety is susceptible to reduction (e.g., NaBH₄) or Grignard additions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for acetalization efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility.

- Temperature Control : Stepwise heating (e.g., 60–80°C) to minimize side reactions.

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., time, temperature, stoichiometry) .

Q. How can contradictions between computational predictions (e.g., DFT-based reactivity) and experimental bioactivity data be resolved?

- Methodological Answer :

- Parameter Validation : Cross-check computational models (e.g., solvent effects, conformational sampling) against crystallographic or NMR data.

- Bioassay Replication : Conduct dose-response studies with purified batches to rule out impurity interference.

- Metabolite Screening : Assess if metabolic transformations alter bioactivity .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

- Methodological Answer :

- Abiotic Studies : Measure hydrolysis/photolysis rates under controlled pH/UV conditions.

- Biotic Studies : Use microbial consortia to assess biodegradation pathways.

- Partitioning Analysis : Determine log Kow (octanol-water) and soil sorption coefficients (Kd) to model environmental distribution .

Q. How should researchers design assays to evaluate the antimicrobial potential of this compound?

- Methodological Answer :

- MIC Determination : Use microbroth dilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Assays : Monitor bactericidal kinetics over 24–48 hours.

- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK-293) to assess selectivity .

Data Analysis and Interpretation

Q. What strategies mitigate variability in biological activity data across independent studies?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI or OECD guidelines for assays.

- Replicate Design : Use ≥4 biological replicates and statistical tests (e.g., ANOVA) to quantify significance.

- Batch Analysis : Validate compound purity (HPLC ≥95%) before testing .

Q. How can researchers differentiate between stereoisomers or regioisomers during synthesis?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using polysaccharide-based columns.

- NOESY NMR : Identify spatial proximity of substituents to assign regiochemistry.

- X-ray Crystallography : Confirm absolute configuration for crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.